molecular formula C17H19N5O3 B2673778 N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-74-4

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2673778
CAS No.: 942008-74-4
M. Wt: 341.371
InChI Key: VASKDZPNNWSSGQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo-pyridazinone derivative featuring a 2-methoxyethylacetamide side chain. Its core structure combines a pyridazinone ring fused with a pyrazole moiety, substituted with a phenyl group at position 1 and a methyl group at position 2.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-14-10-19-22(13-6-4-3-5-7-13)16(14)17(24)21(20-12)11-15(23)18-8-9-25-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKDZPNNWSSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a pyrazolo-pyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor in various biological pathways.

Antitumor Activity

Research indicates that compounds with similar pyrazolo-pyridazine structures exhibit antitumor properties. For instance, a study demonstrated that derivatives of pyrazolo[3,4-d]pyridazine showed significant inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it has shown promise as a selective inhibitor of glycogen synthase kinase 3 (GSK3), which plays a crucial role in various cellular processes including metabolism and cell differentiation .

Case Study 1: Anticancer Potential

A recent study assessed the anticancer potential of similar compounds in a series of human cancer cell lines. The results indicated that the pyrazolo[3,4-d]pyridazine derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis .

Case Study 2: GSK3 Inhibition

In another investigation focusing on GSK3 inhibition, researchers synthesized several analogs of this compound. The most potent analog demonstrated an IC50 value below 500 nM against GSK3β, suggesting strong inhibitory activity that could be leveraged for therapeutic applications in diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound selectively inhibits kinases involved in critical signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing cancer cell proliferation.

Data Summary Table

Biological ActivityMechanismReference
Antitumor ActivityInduction of apoptosis; inhibition of PI3K/Akt and MAPK pathways
GSK3 InhibitionSelective inhibition leading to altered cellular metabolism
Cell Cycle ArrestArrest at G1/S phase

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar pyrazolo structures exhibit significant anticancer properties. The pyrazolo[3,4-d]pyridazine scaffold has been linked to the inhibition of various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Antiviral Properties : The compound's structure suggests potential antiviral activity, particularly against β-coronaviruses. Similar scaffolds have shown promise as selective inhibitors of CSNK2 (casein kinase 2), which plays a crucial role in viral replication .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of pyrazolo compounds may offer neuroprotective benefits. These effects are attributed to the modulation of neuroinflammatory pathways and oxidative stress response mechanisms, making them candidates for treating neurodegenerative diseases .

Pharmacological Insights

  • Mechanism of Action : The mechanism by which N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exerts its effects involves interaction with specific protein targets within the cell. For instance, the compound may inhibit kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells .
  • Bioisosteric Modifications : Researchers have explored bioisosteric replacements within similar frameworks to enhance metabolic stability and potency. Such modifications can lead to improved pharmacokinetic profiles while maintaining or enhancing biological activity .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of pyrazolo derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

Case Study 2: Antiviral Activity

In vitro studies on similar pyrazolo compounds showed significant inhibition of viral replication in infected cells. The mechanism was linked to the disruption of viral protein synthesis pathways, highlighting the potential application of these compounds in antiviral drug development.

Comparative Analysis Table

Property/ActivityThis compoundRelated Compounds
Anticancer ActivitySignificant inhibition of cancer cell proliferationPyrazolopyrimidine derivatives
Antiviral ActivityPotential activity against β-coronavirusesCSNK2 inhibitors
Neuroprotective EffectsModulation of oxidative stress and inflammatory pathwaysPyrazole analogs
Metabolic StabilityEnhanced by bioisosteric modificationsVarious kinase inhibitors

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The target compound’s pyrazolo[3,4-d]pyridazinone core distinguishes it from related structures:

  • Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives (e.g., compounds 4c and 4h): These feature a pyridine ring fused with pyrazole instead of pyridazinone. Substituents on the acetamide side chain vary (e.g., 4-methoxyphenyl in 4c, 4-nitrophenyl in 4h), influencing electronic properties and solubility .
  • Pyrrolo[3,4-c]pyridine Derivatives ():
    Synthesized via thioacetamide and maleimide reactions, these compounds exhibit a sulfur-containing tricyclic core, differing in ring size and heteroatom arrangement .
Table 1: Core Heterocycle Comparison
Compound Class Core Structure Key Substituents
Target Compound Pyrazolo[3,4-d]pyridazinone 1-Ph, 4-Me, 2-methoxyethylacetamide
Pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo-pyridine 3-(4-Cl-Ph), 4-Me, aromatic acetamide
Pyrazolo[3,4-d]pyrimidinone Pyrazolo-pyrimidinone Thioether-linked aryl groups
Pyrrolo[3,4-c]pyridine Pyrrolo-pyridine-epithio N-arylacetamide, trioxo groups

Physical and Spectral Properties

  • Melting Points :
    • Compound 4c (4-methoxyphenyl): 209–211°C
    • Compound 4h (4-nitrophenyl): 231–233°C
    • Target Compound: Data unavailable, but the 2-methoxyethyl group may lower melting points compared to aromatic substituents due to reduced crystallinity.
  • IR Spectroscopy :
    • Acetamide C=O stretches appear at ~1680 cm⁻¹ in analogs (e.g., 1682 cm⁻¹ in 4c) . The target compound’s methoxy group would show C-O stretches near 1100–1250 cm⁻¹.
  • 1H NMR :
    • Methoxy groups (e.g., OCH₃ in 4c) resonate at δ 3.8–3.9 ppm . The target compound’s 2-methoxyethyl chain would display signals for CH₂O (δ 3.4–3.6) and OCH₃ (δ 3.2–3.3).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride under reflux conditions in anhydrous dichloromethane (DCM) yields intermediates, which are further functionalized with N-(2-methoxyethyl) groups. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 for acyl chloride to amine) to minimize byproducts .
  • Key Tools : NMR (¹H/¹³C) and LC-MS for intermediate characterization; TLC for reaction monitoring.

Q. How is the crystal structure of this compound validated?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL software (R factor < 0.06) confirms bond lengths, angles, and hydrogen bonding patterns. For example, C=O and N–C bonds in the pyridazinone core show deviations < 0.004 Å from expected values .
  • Validation : Discrepancies in torsional angles (e.g., phenyl ring orientation) are resolved using Fourier difference maps .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-substituted pyrazolo[3,4-d]pyridazinone derivatives?

  • Methodology : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20%. Parameters include microwave power (300 W) and solvent choice (DMF for polar intermediates). Catalytic systems like Pd(OAc)₂ enhance coupling reactions with aryl halides .
  • Data-Driven Optimization :

ParameterConventional MethodMicrowave-Assisted
Time12 h0.5 h
Yield60–65%75–80%
Byproducts10–15%<5%

Q. How to resolve contradictions in biological activity data (e.g., antioxidant vs. antimicrobial potency)?

  • Methodology :

  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ values) and FRAP tests are performed at pH 7.4, with ascorbic acid as a control.
  • Antimicrobial Tests : MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) use broth microdilution (CLSI guidelines).
    • Analysis : Contradictions arise from differential solubility (DMSO vs. aqueous buffers) or redox interference. Normalize data using logP values and adjust for solvent effects .

Q. What computational strategies validate the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) with target proteins (e.g., DNA gyrase) identifies key interactions:

  • Hydrogen bonds between the pyridazinone carbonyl and Arg136 (ΔG = −9.2 kcal/mol).
  • Hydrophobic interactions with the phenyl ring (π-π stacking).
    • Validation : Compare docking scores with experimental IC₅₀ values; RMSD < 2.0 Å confirms reliability .

Experimental Design & Data Analysis

Q. How to design a stability study under physiological conditions?

  • Protocol :

pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h.

Thermal Stability : Heat at 40°C, 60°C, and 80°C for 48 h.

Analysis : HPLC (C18 column, acetonitrile/water gradient) quantifies degradation products.

  • Outcome : Degradation <5% at pH 7.4 and 40°C confirms suitability for in vitro assays .

Q. How to analyze conflicting crystallographic data for the acetamide side chain?

  • Resolution : Use SHELXL’s restraints for disordered atoms (e.g., methoxyethyl group). Refinement with twin laws (BASF parameter) resolves ambiguities in electron density maps. Validate with Rint < 0.05 .

Future Research Directions

Q. What modifications could enhance the compound’s pharmacokinetic profile?

  • Strategies :

  • Introduce sulfone/phosphonate groups to improve solubility (logP reduction by 0.5–1.0 units).
  • Replace the methoxyethyl group with PEGylated chains to prolong half-life .

Q. How to develop structure-activity relationships (SAR) for pyrazolo[3,4-d]pyridazinone derivatives?

  • Approach : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 4-methyl and phenyl positions. Correlate IC₅₀ values (e.g., antioxidant vs. kinase inhibition) with Hammett σ constants and steric parameters .

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